

3-Cyclohexyl-1-propyne CAS number 17715-00-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclohexyl-1-propyne

Cat. No.: B099756

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **3-Cyclohexyl-1-propyne** (CAS No. 17715-00-3), a terminal alkyne with significant potential in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. A detailed experimental protocol for its synthesis is provided. While direct biological activity data for **3-Cyclohexyl-1-propyne** is not extensively documented, this guide explores its utility as a precursor for the synthesis of bioactive pyrazole derivatives, a class of compounds known for their diverse pharmacological activities. A representative experimental protocol for the synthesis of a pyrazole derivative via a 1,3-dipolar cycloaddition is detailed. Furthermore, the mechanism of action for such pyrazole derivatives as anti-inflammatory agents is illustrated through a signaling pathway diagram. Spectroscopic data to aid in the characterization of **3-Cyclohexyl-1-propyne** is also presented.

Chemical and Physical Properties

3-Cyclohexyl-1-propyne is a colorless liquid with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It is characterized by a cyclohexyl group attached to a propargyl moiety. This structure makes it a valuable building block in organic synthesis. Key quantitative properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of **3-Cyclohexyl-1-propyne**

Property	Value	Reference(s)
CAS Number	17715-00-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₁₄	[1] [2] [3] [4] [5] [6]
Molecular Weight	122.21 g/mol	[1] [2] [3] [4] [5] [6]
Boiling Point	157-158 °C (lit.)	[1] [2] [5] [6]
Density	0.845 g/mL at 25 °C (lit.)	[1] [2] [5] [6]
Refractive Index (n _{20/D})	1.4590 (lit.)	[1] [2] [5] [6]
Flash Point	95 °F (35 °C)	[1] [2] [3]
Solubility	Slightly soluble in water.	[1] [5]
InChI Key	UARFKZSJGDQRLF- UHFFFAOYSA-N	[2] [3]
SMILES String	C#CCC1CCCC1	[2] [3]

Synthesis of 3-Cyclohexyl-1-propyne

A reliable method for the preparation of **3-Cyclohexyl-1-propyne** is documented in Organic Syntheses, involving the reaction of cyclohexylbromopropene with sodamide.

Experimental Protocol: Synthesis from Cyclohexylbromopropene

Reaction Scheme:

Materials:

- Sodamide (NaNH₂), finely pulverized
- Purified mineral oil
- Cyclohexylbromopropene
- Ether

- Cracked ice
- Concentrated hydrochloric acid (HCl)
- Calcium chloride (CaCl₂)

Procedure:

- A mixture of 120 g (3.1 moles) of finely pulverized sodamide and 200 cc of purified mineral oil is prepared in a mortar.
- This suspension is transferred to a 2-L round-bottomed, three-necked flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer.
- The mortar is rinsed with an additional 250 cc of mineral oil, which is added to the reaction flask.
- The flask is heated in an oil bath to 160–165 °C, and stirring is initiated.
- 203 g (1 mole) of cyclohexylbromopropene is added dropwise from the separatory funnel over a period of 1.5 hours. Ammonia gas will evolve during this addition.
- After the addition is complete, heating is continued for approximately two hours.
- The reaction mixture is then cooled, and 500 cc of ether is added.
- The resulting mixture is poured onto 1.5 kg of cracked ice in a 5-L flask.
- The mixture is acidified with 280 cc of concentrated hydrochloric acid.
- The ether layer is separated, dried over calcium chloride, and transferred to a distillation flask.
- Ether is removed by distillation at atmospheric pressure.
- The product, **3-cyclohexyl-1-propyne**, is then distilled under reduced pressure. The fraction boiling at 58–63 °C / 20 mmHg is collected.

This procedure typically yields around 80 g (66%) of **3-cyclohexyl-1-propyne**.

Reactivity and Applications

As a terminal alkyne, **3-Cyclohexyl-1-propyne** is a versatile intermediate in organic synthesis. Its reactivity is centered around the carbon-carbon triple bond and the acidic terminal proton.

Synthesis of Halogenated Alkenes

3-Cyclohexyl-1-propyne is used in the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane.^{[5][6]} This reaction involves the use of reagents such as ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$) and sodium formate ($\text{HCO}_2\text{Na} \cdot 2\text{H}_2\text{O}$) in dimethylformamide (DMF) at 40 °C for 3 hours.^{[5][6]}

Synthesis of Bioactive Pyrazole Derivatives

A significant application of terminal alkynes like **3-Cyclohexyl-1-propyne** is in the construction of heterocyclic compounds, such as pyrazoles, which are known to possess a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.^{[7][8][9][10][11][12][13][14][15][16]} The Huisgen 1,3-dipolar cycloaddition reaction between a terminal alkyne and a diazo compound is a common method for pyrazole synthesis.^{[17][18]}

Representative Experimental Protocol: 1,3-Dipolar Cycloaddition with Diazomethane

This protocol describes a general procedure for the synthesis of a pyrazole derivative from **3-Cyclohexyl-1-propyne** and diazomethane. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.

Reaction Scheme:

Materials:

- **3-Cyclohexyl-1-propyne**
- Ethereal solution of diazomethane (prepared from a suitable precursor, e.g., nitrosomethylurea)

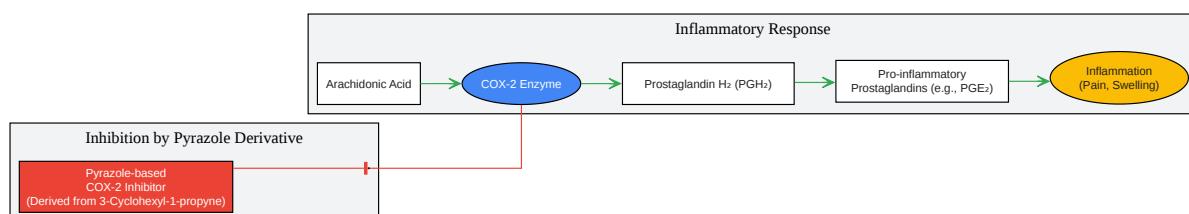
- Anhydrous ether

Procedure:

- A solution of **3-Cyclohexyl-1-propyne** (e.g., 10 mmol) in anhydrous ether (20 mL) is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- An ethereal solution of diazomethane is added portion-wise to the stirred solution of the alkyne. The reaction progress can be monitored by the disappearance of the yellow color of diazomethane.
- The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (as monitored by TLC).
- Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.
- The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 3-(Cyclohexylmethyl)-1H-pyrazole.

Biological Activity of Pyrazole Derivatives

While **3-Cyclohexyl-1-propyne** itself is not known for specific biological activities, the pyrazole derivatives synthesized from it are of significant interest to the pharmaceutical industry. Many pyrazole-containing compounds are known to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[\[4\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)


Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effect of pyrazole-based COX-2 inhibitors stems from their ability to block the production of prostaglandins, which are inflammatory mediators. The general

mechanism is as follows:

- Inflammatory stimuli lead to the upregulation of the COX-2 enzyme.
- COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂).
- PGH₂ is further converted to various pro-inflammatory prostaglandins (e.g., PGE₂).
- Pyrazole-based inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins.[9]

The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key feature of these drugs, leading to a more favorable safety profile.

[Click to download full resolution via product page](#)

Caption: COX-2 Inhibition Pathway by a Pyrazole Derivative.

Spectroscopic Data

Accurate characterization of **3-Cyclohexyl-1-propyne** is crucial for its use in synthesis. While a comprehensive set of experimental spectra is not readily available in public databases, the following tables summarize key expected spectroscopic features, which can be used to distinguish it from its common isomers.[19]

Table 2: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3-Cyclohexyl-1-propyne	~1.95	t	1H	-C≡CH
~2.15	d	2H		-CH ₂ -C≡CH
~1.0-1.8	m	11H		Cyclohexyl
1-Cyclohexyl-1-propyne	~1.75	s	3H	-C≡C-CH ₃
~2.25	m	1H		Cyclohexyl-CH
~1.2-1.8	m	10H		Cyclohexyl-CH ₂

Table 3: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
3-Cyclohexyl-1-propyne	~19.0, ~26.0, ~33.0, ~37.0, ~68.0, ~84.0	-CH ₂ -C≡, Cyclohexyl CH ₂ , Cyclohexyl CH, Alkyne C, Alkyne CH
1-Cyclohexyl-1-propyne	~3.5, ~25.0, ~26.0, ~33.0, ~75.0, ~85.0	CH ₃ , Cyclohexyl CH ₂ , Cyclohexyl CH, Alkyne C

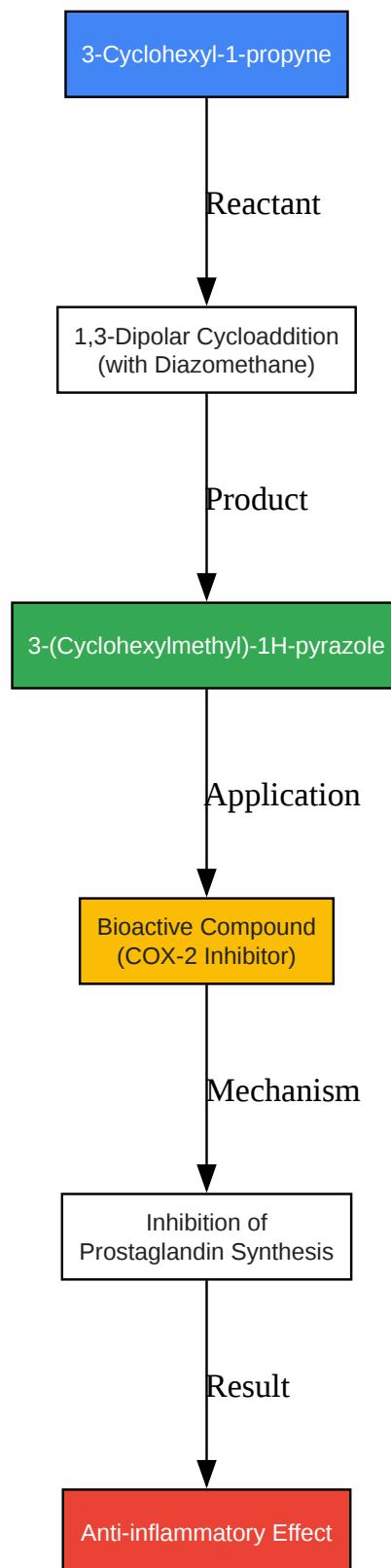
Table 4: Comparative Infrared (IR) Spectroscopic Data (Liquid Film)

Compound	Wavenumber (cm ⁻¹)	Functional Group
3-Cyclohexyl-1-propyne	~3300 (strong, sharp)	≡C-H (Terminal Alkyne)
~2120 (weak)	C≡C (Terminal Alkyne)	
2850-2930	C-H (sp ³)	
1-Cyclohexyl-1-propyne	~2240 (weak)	C≡C (Internal Alkyne)
2850-2930	C-H (sp ³)	

Table 5: Comparative Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Cyclohexyl-1-propyne	122	107, 93, 81, 67, 55, 41
1-Cyclohexyl-1-propyne	122	107, 93, 81, 67, 55, 41

Safety Information


3-Cyclohexyl-1-propyne is a flammable liquid and is harmful if swallowed.[2][3] It can cause serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be used when handling this compound.[2][3] It should be stored in a cool, well-ventilated area away from sources of ignition.[1]

Conclusion

3-Cyclohexyl-1-propyne is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is highlighted by its role as a precursor to complex molecules and, notably, to bioactive pyrazole derivatives. While the direct biological profile of **3-Cyclohexyl-1-propyne** requires further investigation, its application in the synthesis of potent COX-2 inhibitors demonstrates its importance in drug discovery and development. This guide provides essential technical information to support further research and application of this versatile compound.

Workflow for Pyrazole Synthesis and Biological Action

The following diagram illustrates the logical workflow from the starting material, **3-Cyclohexyl-1-propyne**, to the synthesis of a pyrazole derivative and its subsequent biological action as a COX-2 inhibitor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3-环己基-1-丙炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-CYCLOHEXYL-1-PROPYNE | 17715-00-3 [chemicalbook.com]
- 6. 3-cyclohexylprop-1-yne [stenutz.eu]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- α , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ju.edu.sa [ju.edu.sa]
- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 19. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [3-Cyclohexyl-1-propyne CAS number 17715-00-3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099756#3-cyclohexyl-1-propyne-cas-number-17715-00-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com